molecular formula C13H10BrF2NO B2866133 4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol CAS No. 1232784-27-8

4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol

Cat. No.: B2866133
CAS No.: 1232784-27-8
M. Wt: 314.13
InChI Key: YYZIPXANRSPWCP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Properties

IUPAC Name

4-bromo-2-[(2,5-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZIPXANRSPWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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